molecular formula C13H19N3O4 B15056606 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Katalognummer: B15056606
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: LGPLWQHSWORPGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a methoxymethyl group at position 4, a methyl group at position 1, and a keto group at position 4. The piperidine ring is linked to the pyrimidine at position 2 and bears a carboxylic acid at position 5.

Eigenschaften

Molekularformel

C13H19N3O4

Molekulargewicht

281.31 g/mol

IUPAC-Name

1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-15-11(17)6-10(8-20-2)14-13(15)16-5-3-4-9(7-16)12(18)19/h6,9H,3-5,7-8H2,1-2H3,(H,18,19)

InChI-Schlüssel

LGPLWQHSWORPGV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The preparation starts with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:

    Cyclization reactions: These are used to form the piperidine ring.

    Substitution reactions: These introduce the methoxymethyl and methyl groups.

    Oxidation and reduction reactions: These are used to achieve the desired oxidation state of the compound.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce ketone groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Analysis

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or carboxylic acid positioning:

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Piperidine Carboxylic Acid Position Notable Features Reference
Target Compound Pyrimidine 4-(Methoxymethyl), 1-methyl, 6-oxo Position 3 Methoxymethyl enhances hydrophilicity; keto group may stabilize ring conformation. N/A
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid Pyridazin 1-methyl, 6-oxo Position 3 Pyridazin (two adjacent N atoms) vs. pyrimidine (N at 1,3 positions); reduced aromatic stability.
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Pyrimidine 4-(1,3-Dimethylpyrazolyl), 6-(CF₃) Position 4 Trifluoromethyl increases lipophilicity and metabolic stability; pyrazole adds steric bulk.
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid Pyrimidine 4-(3-Methoxyphenyl), 6-(CF₃) Position 3 Methoxyphenyl introduces aromatic π-π interactions; CF₃ enhances electron-withdrawing effects.
1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid Pyridazin 1-(3-Chloro-4-methylphenyl), 6-oxo Position 4 Chlorine increases lipophilicity; methylphenyl adds steric hindrance.
6-Oxo-1,6-dihydropyridine-2-carboxylic acid derivatives Pyridine Varied (e.g., methyl, amino) N/A Simpler scaffold; lack of piperidine limits conformational flexibility.

Physicochemical and Functional Implications

Heterocyclic Core Differences: Pyrimidine (target compound) vs. Pyridine derivatives (): Lack of a second nitrogen in the ring diminishes hydrogen-bonding capacity and electronic complexity .

Substituent Effects :

  • Methoxymethyl (target) : Enhances hydrophilicity and may improve solubility compared to hydrophobic groups like trifluoromethyl () .
  • Trifluoromethyl () : Increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
  • Chloro and Methylphenyl () : Chlorine elevates lipophilicity (logP), while methylphenyl may sterically hinder target binding .

Carboxylic Acid Position :

  • Position 3 (target, ) vs. 4 (): The 3-carboxylic acid group may enable distinct hydrogen-bonding patterns in binding sites compared to the 4-position analogs .

Biologische Aktivität

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₅
  • Molecular Weight : 286.30 g/mol
  • CAS Number : 2034320-13-1

The structure features a piperidine ring fused with a pyrimidine derivative, which contributes to its unique biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine have been tested against various viruses, including influenza and Ebola.

A study demonstrated that certain piperidine derivatives showed low micromolar activity against the influenza A virus, indicating their potential as antiviral agents . The mechanism of action appears to involve inhibition of viral entry and replication processes.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound class. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism typically involves modulation of signaling pathways associated with cell survival and proliferation .

Study on Antiviral Properties

In a controlled study involving several piperidine derivatives, it was found that compounds with structural similarities to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine demonstrated effective inhibition of viral replication in cell cultures. Specifically, the compound exhibited an EC50 value of approximately 0.64 µM against Ebola virus, making it a candidate for further development in antiviral therapies .

Antitumor Efficacy

Another study focused on the antitumor effects of similar pyrimidine-piperidine hybrids. The results indicated that these compounds could significantly reduce tumor growth in xenograft models of human cancer. The study reported an increase in apoptosis markers and a decrease in cell viability in treated groups compared to controls .

Viral Entry Inhibition

The primary mechanism by which these compounds exert their antiviral effects appears to be through the inhibition of viral entry into host cells. This is often mediated by interference with viral glycoproteins or cellular receptors, preventing successful infection .

Apoptosis Induction in Cancer Cells

In cancer therapy applications, these compounds may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. This leads to programmed cell death in malignant cells while sparing normal cells .

Comparative Analysis

Activity EC50 Value (µM) Mechanism Reference
Antiviral (Ebola)0.64Inhibition of viral entry
Antitumor (Cancer)VariesInduction of apoptosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.